molecular formula C24H23N5O7S B609715 O-Demethyl apixaban sulfate CAS No. 1118765-14-2

O-Demethyl apixaban sulfate

Cat. No.: B609715
CAS No.: 1118765-14-2
M. Wt: 525.54
InChI Key: HRIFVOGTDGFZKP-UHFFFAOYSA-N
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Description

O-Demethyl apixaban sulfate is a metabolite of apixaban, a potent and highly selective inhibitor of factor Xa. Apixaban is used for the prevention and treatment of thromboembolic diseases. This compound is formed through the metabolic processes involving demethylation and subsequent sulfation of apixaban. This compound is a major circulating metabolite in humans but is found at lower concentrations in animals .

Chemical Reactions Analysis

O-Demethyl apixaban sulfate undergoes several types of chemical reactions:

Common reagents used in these reactions include cytochrome P450 enzymes for demethylation and sulfotransferases for sulfation . The major product formed from these reactions is this compound itself .

Properties

IUPAC Name

[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O7S/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIFVOGTDGFZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118765-14-2
Record name O-Demethyl apixaban sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118765142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYL APIXABAN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939YP1ZX38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the primary metabolic pathway of Apixaban in humans, and how does O-Demethyl apixaban sulfate factor into this process?

A: Apixaban, a direct factor Xa inhibitor, primarily undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-Demethyl apixaban. This metabolite is then further metabolized by sulfotransferases (SULTs), primarily SULT1A1, to form this compound. [, , ] This sulfate conjugate represents a significant circulating metabolite in humans, though its plasma concentration is lower than the parent drug. [, ]

Q2: Are there any species differences in the metabolism of Apixaban, particularly regarding the formation of this compound?

A: Yes, significant species differences exist in the formation of this compound. Studies utilizing liver S9 fractions, a rich source of drug-metabolizing enzymes, revealed that dogs, monkeys, and humans exhibited higher activities for this compound formation compared to mice, rats, and rabbits. [] This highlights the importance of considering species-specific metabolic profiles during drug development.

Q3: Besides this compound, what other metabolites of Apixaban are observed in various species?

A: In addition to this compound (M1), other key metabolites include O-demethyl apixaban (M2) and O-demethyl apixaban glucuronide (M14). While these metabolites are found across species, their relative abundance varies. [] For instance, rabbits exhibit a distinct metabolic profile, with apixaban being a minor component and M2 and M14 being prominent. [] This underscores the complexity of Apixaban metabolism across different species.

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